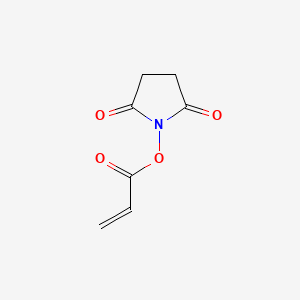

N-succinimidyl acrylate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMISKNUHHOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-08-6 | |

| Details | Compound: Poly(N-acryloxysuccinimide) | |

| Record name | Poly(N-acryloxysuccinimide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00958193 | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-24-7, 37017-08-6 | |

| Record name | N-Succinimidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyl Acrylate: Properties, Reactivity, and Applications

Abstract

N-Succinimidyl Acrylate (NSA) is a heterobifunctional chemical compound that has emerged as a critical tool for researchers, particularly in the fields of bioconjugation, polymer chemistry, and materials science. Its unique molecular architecture, featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, allows for a two-pronged approach to molecular construction. The NHS ester provides a powerful handle for the covalent modification of primary amines found in proteins and peptides, while the acrylate moiety serves as a versatile monomer for the synthesis of functional polymers and hydrogels. This guide provides an in-depth exploration of the core chemical properties of NSA, a detailed analysis of its reaction mechanisms, field-proven experimental protocols for its use, and a discussion of its key applications in drug development and scientific research.

Core Physicochemical Properties of this compound

This compound, also known as N-Acryloyloxysuccinimide, is a white to light yellow crystalline solid at room temperature.[1][2] Understanding its fundamental properties is crucial for its effective handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [3] |

| Synonyms | N-Acryloyloxysuccinimide, Acrylic Acid N-Succinimidyl Ester | [1][2][4] |

| CAS Number | 38862-24-7 | [3][5][6] |

| Molecular Formula | C₇H₇NO₄ | [1][5][6] |

| Molecular Weight | 169.13 g/mol | [5][7][8] |

| Appearance | White to Light yellow powder to crystal | [1][2] |

| Melting Point | 68.0 to 72.0 °C | [2][4] |

| Purity | >98.0% (GC) | [1][2] |

| Solubility | Soluble in Toluene, DMF, DMSO | [3][9] |

Synthesis and Purification

The synthesis of NSA is typically achieved through the esterification of N-hydroxysuccinimide with an activated form of acrylic acid. While several methods exist, a common laboratory-scale approach involves the reaction of acrylamide with succinic anhydride, followed by a dehydration and ring-closing step.

Synthetic Pathway Overview

A prevalent synthetic route involves a two-step process:

-

Acylation: Acrylamide reacts with succinic anhydride in a suitable solvent mixture (e.g., toluene and DMF) to form an intermediate amic acid.[10]

-

Dehydrative Cyclization: The intermediate is then subjected to a dehydration and ring-closing reaction, often in the presence of a polymerization inhibitor (e.g., hydroquinone) and an acid catalyst (e.g., tosic acid or sulfuric acid), to yield the final this compound product.[10]

Caption: Synthetic pathway for this compound.

Laboratory Synthesis Protocol

This protocol is adapted from patent literature and represents a general methodology.[10] Optimization may be required.

-

Acylation: In a reaction flask equipped with a stirrer and thermometer, combine acrylamide (7.1g) and succinic anhydride (12g). Add toluene (40g) and dimethylformamide (DMF) (20g). Heat the mixture to 48°C and maintain the reaction for 5 hours with stirring.

-

Dehydration & Cyclization: To the reaction mixture, add a polymerization inhibitor such as hydroquinone (0.1g) and an acid catalyst like p-toluenesulfonic acid (0.5g). Increase the temperature to 60°C and allow the reaction to proceed for 2 hours.

-

Isolation: Following the reaction, remove the solvents via distillation under reduced pressure (e.g., at 55°C) to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from deionized water to yield the final product with high purity.[10]

Core Reactivity: A Tale of Two Functional Groups

The utility of NSA is derived from its dual reactivity. The NHS ester is an amine-reactive electrophile, while the acrylate is a Michael acceptor and a polymerizable vinyl group. The key to leveraging NSA effectively is to understand and control the kinetics of these functionalities, particularly the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester.

The Amine-Reactive NHS Ester: Mechanism of Aminolysis

The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines (-NH₂).[11] This reactivity is central to its use in bioconjugation, targeting the N-terminal α-amine of polypeptides and the ε-amino group of lysine residues.[9]

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated, nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[12]

Caption: Mechanism of NHS ester aminolysis with a primary amine.

The Competing Reaction: NHS Ester Hydrolysis

In aqueous environments, the NHS ester is susceptible to hydrolysis, a competing reaction where a water molecule acts as the nucleophile instead of an amine.[13] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (acrylic acid) and the NHS byproduct, thereby inactivating the molecule for conjugation.

The rate of hydrolysis is highly dependent on pH. As the pH increases, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), also increases, which significantly accelerates the rate of ester cleavage.[7][12] This creates a critical experimental trade-off: higher pH values increase the concentration of deprotonated, reactive amines (favoring aminolysis) but also drastically increase the rate of hydrolytic inactivation of the reagent.[12]

| pH | Temperature | Half-life of NHS Ester | Source(s) |

| 7.0 | 0°C | 4-5 hours | [7] |

| 8.6 | 4°C | 10 minutes | [7] |

This data underscores the importance of careful pH control and prompt use of dissolved NHS ester reagents to maximize conjugation efficiency. For most applications, a pH range of 7.2 to 8.5 provides the optimal balance between amine reactivity and ester stability.[2][5]

The Polymerizable Acrylate Group

The vinyl group of the acrylate moiety allows NSA to act as a monomer in polymerization reactions. It readily participates in free-radical polymerization, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).[14] This enables the synthesis of "active" polymers, where the polymer backbone is decorated with reactive NHS ester side chains. These active polymers can then be used as scaffolds for the subsequent attachment of amine-containing molecules.

Key Applications & Experimental Protocols

Bioconjugation of Proteins and Peptides

NSA is extensively used to covalently attach a polymerizable group to proteins, peptides, or other biomolecules. This is a foundational step in creating protein-polymer conjugates or for immobilizing proteins within a hydrogel matrix.

Causality Behind Experimental Choices:

-

Buffer System: Amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate, are mandatory to prevent the buffer from competing with the target protein for reaction with the NHS ester.[9] A pH of 8.0-8.5 is often chosen to ensure a sufficient concentration of deprotonated lysine amines while managing the rate of hydrolysis.[15]

-

Reagent Preparation: NSA is not stable in aqueous solutions for long periods. Therefore, it should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the protein solution.[5][9]

-

Molar Excess: A molar excess of NSA (typically 5- to 20-fold) is used to drive the reaction towards the desired product, compensating for the competing hydrolysis reaction and ensuring a reasonable degree of labeling.[5]

-

Purification: Post-reaction, it is crucial to remove unreacted NSA and the NHS byproduct. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.[4][9]

Detailed Protocol: Acrylation of Bovine Serum Albumin (BSA)

-

Protein Preparation: Prepare a solution of BSA at a concentration of 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[5][9]

-

NSA Solution Preparation: Immediately before use, dissolve NSA in anhydrous DMSO to create a 10 mg/mL stock solution.

-

Conjugation Reaction: While gently stirring the BSA solution, add a 10-fold molar excess of the NSA stock solution. For a 10 mg/mL BSA solution (~150 µM), this corresponds to adding approximately 2.5 µL of the 10 mg/mL NSA stock solution per 100 µL of protein solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be performed overnight at 4°C.[5]

-

Quenching (Optional): To terminate the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NSA.[5]

-

Purification: Purify the resulting acrylated BSA from unreacted NSA and the NHS byproduct using a G-25 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][5]

-

Characterization & Storage: Determine the protein concentration (e.g., via Bradford or BCA assay) and assess the degree of labeling if required. Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.[15]

Caption: General workflow for protein modification using NSA.

Synthesis of Functional Polymers and Hydrogels

NSA is a valuable monomer for creating polymers with reactive side chains. These "activated" polymers serve as versatile platforms for post-polymerization modification, allowing for the attachment of various amine-containing molecules like peptides, drugs, or signaling molecules.

Causality Behind Experimental Choices:

-

Polymerization Technique: RAFT polymerization is often chosen as it is a form of living radical polymerization that allows for the synthesis of polymers with a controlled molecular weight and a low polydispersity index (PDI).

-

Initiator and RAFT Agent: The choice of initiator (e.g., AIBN) and RAFT agent is crucial for controlling the polymerization kinetics and the final polymer architecture.

-

Degassing: Oxygen is a radical scavenger and will inhibit free-radical polymerization. Therefore, it is essential to thoroughly de-gas the reaction mixture, typically through several freeze-pump-thaw cycles.

-

Solvent: A suitable anhydrous solvent that dissolves the monomer(s), RAFT agent, and initiator is required. Dioxane is a common choice.[14]

Detailed Protocol: RAFT Copolymerization of NSA and N-acryloylmorpholine (NAM)

This protocol is a representative example based on established RAFT polymerization procedures.[14] Molar ratios and reaction times should be optimized for the desired molecular weight and composition.

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine this compound (NAS), N-acryloylmorpholine (NAM) at the desired molar ratio. Add the RAFT agent (e.g., tert-butyl dithiobenzoate) and the initiator (e.g., AIBN). Add anhydrous dioxane as the solvent.

-

Degassing: Seal the Schlenk tube with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: After the final thaw cycle, backfill the tube with an inert gas (e.g., argon or nitrogen). Place the Schlenk tube in a preheated oil bath (typically 60-80°C) and stir for the desired reaction time (e.g., 4-24 hours), depending on the desired conversion.

-

Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer precipitate by filtration or centrifugation. Redissolve and re-precipitate the polymer two more times to ensure the removal of unreacted monomers and initiator fragments.

-

Drying and Characterization: Dry the purified polymer under vacuum. Characterize the polymer's molecular weight and PDI (via Gel Permeation Chromatography) and composition (via ¹H NMR).

Handling, Storage, and Safety

-

Storage: NSA is sensitive to moisture and heat.[3] To prevent premature hydrolysis of the NHS ester and potential polymerization of the acrylate, it should be stored in a tightly sealed container at 4°C or -20°C, preferably under an inert atmosphere.[4][9]

-

Safety: NSA is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[3][5] It is also irritating to the skin and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the solid compound and its solutions.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Characterization

-

Identity and Purity of NSA: The identity and purity of synthesized or purchased NSA can be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure. Key ¹H NMR signals would include the vinyl protons of the acrylate group and the methylene protons of the succinimide ring.[3]

-

IR Spectroscopy: FTIR spectroscopy will show characteristic peaks for the C=O stretching of the ester and imide groups, as well as the C=C stretching of the acrylate.[3]

-

-

Characterization of Conjugates:

-

Degree of Labeling (DOL): For protein-dye conjugates made with an NSA-activated dye, the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the λ_max of the dye.[16] For non-chromophoric labels, mass spectrometry can be used to determine the mass shift and thus the number of attached molecules.[5]

-

Conclusion

This compound stands as a powerful and versatile building block in chemical biology and materials science. Its dual functionality enables a broad range of applications, from the creation of sophisticated protein-polymer conjugates for therapeutic delivery to the synthesis of functionalized hydrogels for tissue engineering and biosensing. A thorough understanding of its chemical properties, particularly the kinetics of aminolysis versus hydrolysis, is paramount for harnessing its full potential. By following well-designed, field-proven protocols, researchers can effectively employ NSA to advance their work in drug development and fundamental scientific discovery.

References

- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13.

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- Lau, J. Y., & Hansen, J. C. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181508, this compound. PubChem.

- Schloegl, G., & Schloegl, R. (1998). U.S. Patent No. 5,734,064. U.S.

- Save, M., Manguian, M., Chassenieux, C., & Charleux, B. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830.

- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC.

- Vance, S. A., et al. (2014).

- CN103086941A - N-acryloyl succinimide and synthetic method thereof. (2013). Google Patents.

- RAFT Based Synthesis of In-house Polymers. (2024). protocols.io.

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.

- Cline, G. W., & Hanna, S. B. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 109(10), 3087-3091.

- Jørgensen, C. S., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 33-40.

- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.

- QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. (n.d.).

- Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851-1870.

Sources

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]

- 11. pstc.org [pstc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Introduction: The Dual-Functionality of a Powerhouse Monomer

An In-depth Technical Guide to N-Succinimidyl Acrylate (NSA) for Advanced Applications

This compound (NSA) is a heterobifunctional chemical compound that has become an indispensable tool in the fields of bioconjugation, polymer chemistry, and materials science. Its unique structure features two distinct reactive moieties: an acrylate group and an N-hydroxysuccinimide (NHS) ester. The acrylate group is a readily polymerizable vinyl function, enabling its incorporation into polymer backbones through various polymerization techniques. The NHS ester, on the other hand, is a highly efficient amine-reactive group, allowing for the covalent attachment of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, under mild aqueous conditions.[1][2]

This dual nature allows researchers to design and create "smart" materials and bioconjugates with precision. For instance, a polymer or surface can be synthesized using the acrylate functionality, and subsequently, its biological activity can be tailored by conjugating specific ligands via the reactive NHS ester groups.[3][4] This guide, intended for researchers and drug development professionals, provides a deep dive into the structure, synthesis, reaction mechanisms, and key applications of NSA, grounded in established scientific principles and field-proven methodologies.

Core Molecular Profile of this compound

A thorough understanding of the fundamental properties of a reagent is critical for its successful application. NSA is a white to light yellow crystalline solid that is sensitive to moisture and heat.[5][6][7] Its core characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇NO₄ | [7][8][9] |

| Molecular Weight | 169.13 g/mol | [8][10][11] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [8] |

| CAS Number | 38862-24-7 | [5][8] |

| Canonical SMILES | C=CC(=O)ON1C(=O)CCC1=O | [8][10] |

| Melting Point | 68-72 °C | [2][5][6][10] |

| Appearance | White to light yellow powder/crystals | [6][7] |

| Solubility | Soluble in toluene; low solubility in water | [5][10][12] |

| Key Sensitivities | Moisture and heat sensitive | [5] |

Synthesis and Purification of this compound

The most common and reliable laboratory-scale synthesis of NSA involves the esterification of N-hydroxysuccinimide with acryloyl chloride.[10] This reaction is typically performed in an anhydrous organic solvent, such as chloroform, in the presence of a tertiary amine base like triethylamine (TEA).

Causality of Reagents:

-

N-hydroxysuccinimide (NHS): Provides the succinimidyl leaving group, which is key to forming the "active ester."

-

Acryloyl Chloride: The acylating agent that introduces the polymerizable acrylate moiety. Its high reactivity necessitates careful, dropwise addition at low temperatures (e.g., 0 °C) to control the exothermic reaction.

-

Triethylamine (TEA): Acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of NHS and drives the reaction to completion.

-

Anhydrous Solvent: Crucial for preventing the premature hydrolysis of the highly reactive acryloyl chloride and the resulting NSA product.

Experimental Protocol: Synthesis of NSA

-

Preparation: Dissolve N-hydroxysuccinimide (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to 0 °C in an ice bath.

-

Reaction: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 2 hours, ensuring the temperature remains at 0 °C.

-

Maturation: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[10]

-

Work-up: Wash the reaction solution twice with a saturated aqueous NaCl solution (brine) to remove the triethylamine hydrochloride salt and other water-soluble impurities.

-

Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.[10]

-

Crystallization: Add a mixture of ethyl acetate and pentane (e.g., 1:3 v/v) to the concentrated residue and store at 0 °C overnight to induce crystallization of the pure this compound product.[10]

-

Validation: The structure of the final product can be confirmed by ¹H NMR spectroscopy, which should show characteristic peaks for the succinimide protons (a singlet around 2.95 ppm) and the vinyl protons of the acrylate group (multiplets between 6.20 and 6.75 ppm).[10]

Caption: Workflow for the synthesis of this compound.

The Chemistry of Amine-Reactive Conjugation

The utility of NSA in bioconjugation stems from the high reactivity of the NHS ester towards primary amines. This reaction, known as aminolysis, results in the formation of a highly stable amide bond, covalently linking the NSA-containing molecule or surface to a biomolecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine (R-NH₂) on a biomolecule (e.g., the epsilon-amine of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the final amide conjugate.[13]

Caption: Reaction mechanism of NSA with a primary amine.

The Critical Role of pH

The efficiency of the conjugation is highly dependent on the pH of the reaction buffer.[14][15]

-

Below pH 7: Most primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly slowing down or preventing the reaction.

-

Between pH 7 and 9: This is the optimal range for most conjugations. A sufficient fraction of the amines are deprotonated and nucleophilic (R-NH₂), while the rate of the competing hydrolysis reaction is still manageable.[15]

-

Above pH 9: While amine reactivity increases, the rate of hydrolysis of the NHS ester becomes extremely rapid. This consumes the active ester before it can react with the target biomolecule, drastically reducing conjugation efficiency.[15]

Expert Insight: The choice of buffer is a self-validating system. A buffer at pH 8.0-8.5 (e.g., borate or HEPES) is a common starting point.[15] The short half-life of NHS esters in aqueous buffers means that conjugation protocols must be executed promptly after preparing solutions.[4] It is also important to note that while primary amines are the main target, side reactions with other nucleophilic residues like thiols (cysteine) and hydroxyls (serine, threonine, tyrosine) can occur, though typically at a much lower rate.[14]

Key Applications and Field-Proven Insights

A. Bioconjugation and Surface Functionalization

NSA is a cornerstone reagent for creating biofunctional surfaces and labeling proteins. By copolymerizing NSA with other monomers (e.g., acrylamide), one can create hydrogels or polymer brushes on surfaces that are densely functionalized with amine-reactive NHS esters.[4][12] These "activated" surfaces can then covalently immobilize proteins, antibodies, or peptides for applications in biosensors, cell culture platforms, and diagnostic assays.[12]

Causality in Application: The covalent nature of the amide bond formed is critical. It ensures that the immobilized biomolecule is not leached from the surface during subsequent washing steps or under physiological conditions, a common failure point for surfaces relying on passive adsorption.[15]

B. Advanced Polymer Synthesis

NSA serves as a functional monomer in advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3] This allows for the synthesis of well-defined block copolymers and other architectures where the NSA units are precisely placed. The resulting polymers act as reactive platforms. After polymerization, the NHS-ester-containing side chains can be reacted with various amine-containing molecules in a post-polymerization modification step. This strategy is used to create:

-

Drug Delivery Vehicles: Copolymers where a therapeutic agent is attached via the NHS ester.

-

Injectable Hydrogels: Used in tissue engineering, where cell-adhesive peptides (like RGD) are conjugated to the polymer backbone to promote cell attachment and growth.[11][16]

-

Functional Coatings: Polymers that can be grafted onto surfaces to alter their properties, such as making them biocompatible or antimicrobial.

Experimental Protocols

Protocol 1: Covalent Immobilization of a Protein onto an NSA-Copolymer Surface

This protocol describes a general workflow for biofunctionalizing a surface using a copolymer of acrylamide and this compound.

-

Surface Activation (Optional): Treat a glass or silicon substrate with a silane agent (e.g., 3-(trimethoxysilyl)propyl methacrylate) to introduce polymerizable groups on the surface.

-

Copolymer Synthesis: Prepare a hydrogel precursor solution containing acrylamide, a cross-linker (e.g., bis-acrylamide), this compound (e.g., 1-10 mol%), and a photoinitiator in an appropriate buffer.

-

Grafting/Coating: Apply the precursor solution to the activated surface and initiate polymerization using UV light. This creates a thin, cross-linked layer of poly(acrylamide-co-NSA).

-

Washing: Immediately after polymerization, thoroughly wash the surface with cold buffer (e.g., pH 4.0 MES buffer) to remove unreacted monomers. The low pH minimizes hydrolysis of the NHS esters.

-

Protein Conjugation: Immediately incubate the activated surface with a solution of the target protein (e.g., 0.1-1.0 mg/mL) in a suitable reaction buffer (e.g., 50 mM Borate Buffer, pH 8.5) for 1-2 hours at room temperature.[15]

-

Quenching & Blocking: Quench any remaining reactive NHS esters by incubating the surface with a solution of a small amine, such as Tris buffer or ethanolamine (e.g., 1 M, pH 8.5), for 30 minutes. This step also blocks non-specific binding sites.

-

Final Wash: Wash the surface extensively with a wash buffer (e.g., PBS with a mild detergent like Tween-20) to remove any non-covalently bound protein.

-

Validation: The success of the immobilization can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen signal, or by using a fluorescently labeled protein and imaging the surface.

Handling, Storage, and Safety

This compound is an irritant and is harmful if swallowed.[8][10][17] Adherence to proper laboratory safety practices is mandatory.

-

Handling: Always handle NSA in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Avoid creating dust.[17]

-

Storage: NSA is sensitive to moisture and heat.[5] It should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][10] For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a uniquely versatile reagent whose value lies in its orthogonal reactivity. The acrylate group provides a gateway to polymer chemistry, while the NHS ester provides a specific and efficient handle for bioconjugation. By understanding its core properties, synthesis, and the critical parameters governing its reactivity—most notably pH—researchers can harness the power of NSA to construct sophisticated, functional materials for a wide array of applications, from advanced drug delivery systems to next-generation biosensors and cell culture platforms.

References

- PubChem. This compound.

- LabSolutions.

- Al-Shalabi, V. et al. (2023).

- Google Patents. Process for the preparation of carboxylic acid succinimidyl esters.

- Google Patents. N-acryloyl succinimide and synthetic method thereof.

- Delaittre, G. et al. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer. [Link]

- Moura, C. et al. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers in Bioengineering and Biotechnology. [Link]

- Couto, D. S. et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.

- ResearchGate.

- Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]

- Nagubandi, S. & Fodor, G. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]

- Galkina, O. S. et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. [Link]

- Galkina, O. S. et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

- Handore, K. L. et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. Organic Chemistry Portal. [Link]

- Wegner, K. D. et al. (2014).

Sources

- 1. polysciences.com [polysciences.com]

- 2. This compound | 38862-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 38862-24-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]

- 11. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]

- 12. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

N-Succinimidyl Acrylate: A Technical Guide to a Versatile Bioconjugation Reagent

Introduction: The Strategic Importance of N-Succinimidyl Acrylate in Bioconjugation

This compound (NSA) is a heterobifunctional crosslinking reagent that has become an indispensable tool for researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, offers a powerful combination of functionalities for the covalent modification of biomolecules and the synthesis of advanced biomaterials. The NHS ester provides a highly efficient means of coupling to primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds. Simultaneously, the acrylate moiety serves as a versatile handle for polymerization, enabling the creation of functional hydrogels, surface coatings, and nanoparticles.

This technical guide provides an in-depth exploration of the core principles governing the utility of NSA, from its fundamental reaction mechanisms to its practical applications in protein modification, hydrogel synthesis, and surface functionalization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer quantitative insights to empower researchers to harness the full potential of this remarkable reagent.

Core Principles: Understanding the Dual Reactivity of this compound

The efficacy of this compound hinges on the distinct reactivity of its two key functional groups: the N-hydroxysuccinimide ester and the acrylate. A thorough understanding of their individual chemistries is paramount for designing and executing successful bioconjugation and polymerization strategies.

The Amine-Reactive NHS Ester: Forging Stable Covalent Linkages

The cornerstone of NSA's utility in bioconjugation is the N-hydroxysuccinimide ester. This moiety is a highly efficient acylating agent that reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a chemically stable amide bond.[1][2]

Mechanism of Aminolysis: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Mechanism of NHS ester reaction with a primary amine.

Critical Reaction Parameters: The Decisive Role of pH

The efficiency of the aminolysis reaction is critically dependent on the pH of the reaction buffer.[3] For the primary amine to be nucleophilic, it must be in its deprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the N-terminal α-amino group is typically between 7.8 and 8.0.[4] Therefore, conducting the reaction at a slightly alkaline pH, generally between 8.0 and 9.0, ensures a sufficient concentration of deprotonated amines to drive the reaction forward.

However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH.[5][6] Hydrolysis results in the conversion of the reactive NHS ester to an unreactive carboxylic acid, thereby reducing the conjugation efficiency. This necessitates a careful optimization of the reaction pH to maximize the rate of aminolysis while minimizing hydrolysis.

| pH Value | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Remarks |

| < 7.0 | Low | Low | Amine protonation limits reactivity. |

| 7.0 - 8.0 | Moderate | Moderate | A reasonable compromise for some proteins. |

| 8.0 - 9.0 | High | Moderate to High | Optimal range for most protein conjugations. |

| > 9.0 | High | Very High | Hydrolysis significantly reduces yield. |

| Caption: Influence of pH on NHS Ester Reactions. |

The Polymerizable Acrylate Group: Building Functional Architectures

The acrylate moiety of NSA provides the functionality for polymerization, most commonly through free-radical polymerization.[7][8] This allows for the incorporation of the amine-reactive NHS ester into polymer chains, creating a versatile platform for a multitude of applications.

Application I: High-Efficiency Protein and Peptide Modification

One of the primary applications of NSA and other NHS esters is the covalent modification of proteins and peptides. This can be for the purpose of attaching fluorescent labels for imaging, PEGylating to improve pharmacokinetic properties, or immobilizing onto surfaces for diagnostic assays.

Experimental Protocol: Fluorescent Labeling of an Antibody

This protocol provides a detailed, step-by-step methodology for the fluorescent labeling of a monoclonal antibody using an NSA-functionalized fluorescent dye.

Materials:

-

Monoclonal antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

NSA-activated fluorescent dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The final protein concentration should be between 1-10 mg/mL.[9]

-

Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.

-

-

Dye Preparation:

-

Immediately before use, dissolve the NSA-activated dye in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution. The optimal ratio may need to be determined empirically.

-

Gently mix the solution and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the purified antibody-dye conjugate.

-

-

Characterization:

Caption: Workflow for fluorescently labeling an antibody with an NSA-activated dye.

Application II: Synthesis of Functional Hydrogels for Biomedical Applications

NSA can be copolymerized with other monomers, such as acrylamide or acrylic acid, to create hydrogels with pendant NHS ester groups.[7][11] These reactive hydrogels can then be used to immobilize proteins, peptides, or drugs, creating bioactive scaffolds for tissue engineering, controlled drug delivery systems, and biosensors.

Experimental Protocol: Preparation of a Reactive Poly(acrylamide-co-NSA) Hydrogel

This protocol describes the synthesis of a hydrogel containing reactive NHS ester groups via free-radical polymerization.

Materials:

-

Acrylamide

-

This compound (NSA)

-

N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

In a flask, dissolve acrylamide and NSA in deionized water. A typical molar ratio might be 9:1 acrylamide to NSA.

-

Add the crosslinker, BIS, to the monomer solution. The concentration of BIS will determine the crosslinking density and mechanical properties of the hydrogel.

-

Degas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which inhibits polymerization.

-

-

Initiation of Polymerization:

-

Add the initiator, APS, to the monomer solution and mix gently.

-

Add the catalyst, TEMED, to initiate the polymerization. The solution will become viscous and form a gel.

-

-

Gelation and Washing:

-

Allow the gel to polymerize completely at room temperature for several hours or overnight.

-

Cut the hydrogel into desired shapes and wash extensively with cold deionized water to remove unreacted monomers and initiators.

-

-

Functionalization:

-

The resulting hydrogel contains reactive NHS ester groups and is ready for conjugation with amine-containing molecules. Immerse the hydrogel in a buffered solution (pH 7.5-8.5) containing the protein or peptide to be immobilized.

-

Incubate for several hours to overnight at 4°C with gentle agitation.

-

-

Final Washing:

-

Wash the functionalized hydrogel thoroughly with buffer to remove any non-covalently bound molecules.

-

Application III: Surface Functionalization for Advanced Biomaterials

Polymers containing NSA can be grafted onto surfaces to create a reactive coating for the covalent immobilization of biomolecules.[10] This is a powerful technique for creating biosensors, biocompatible coatings for medical implants, and cell culture substrates with specific functionalities.

Conceptual Workflow: Surface Grafting of Poly(NSA) Brushes

This workflow outlines the "grafting from" approach to create a surface with reactive polymer brushes.

Caption: "Grafting from" approach for surface functionalization with Poly(NSA).

This process involves first attaching an initiator for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), to the desired substrate.[12][13] Then, NSA is polymerized from the surface, creating a dense layer of polymer chains with pendant NHS ester groups. This reactive surface can then be used to covalently immobilize proteins, antibodies, or other molecules.

Stability and Trustworthiness: Ensuring the Integrity of Your Conjugates

The stability of the amide bond formed by the reaction of an NHS ester with a primary amine is exceptionally high under physiological conditions.[14] However, the stability of the entire conjugate can be influenced by the stability of the biomolecule itself and any other linkers used in the construct. For antibody-drug conjugates (ADCs), the stability of the linker-drug conjugate in serum is a critical parameter that affects both efficacy and toxicity.[15][16][17] It is essential to perform stability studies, for instance by incubating the conjugate in serum and analyzing for degradation or drug deconjugation over time, to validate the integrity of the final product.

Conclusion: A Powerful and Adaptable Tool for Innovation

This compound stands out as a remarkably versatile reagent in the field of bioconjugation and biomaterial science. Its dual functionality allows for a seamless connection between the worlds of protein chemistry and polymer science. By understanding the fundamental principles of its reactivity and carefully controlling reaction conditions, researchers can leverage NSA to create a wide array of innovative tools and therapies, from precisely labeled antibodies for diagnostics to sophisticated hydrogel scaffolds for regenerative medicine. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of this compound in your research and development endeavors.

References

- Oh, J. K., et al. (2009). Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine. PMC. [Link]

- Indian Journal of Chemical Technology. (2023).

- MDPI. (2018). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. [Link]

- ResearchGate. (n.d.). Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. [Link]

- ResearchGate. (n.d.). Figure 3 Overall hydrolysis rate constant k hyd for varying pH values.... [Link]

- ACS Publications. (2014, August 6).

- Lowe, C. R., & Lowe, A. R. (2014).

- Tomalia, D. A., & Fréchet, J. M. J. (2019). Hydrogels Based on Poly(aspartic acid)

- PolyU Institutional Research Archive. (2023, January 21).

- Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

- Galan, M. C., & Bernardes, G. J. L. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PMC. [Link]

- Armes, S. P., & Lewis, A. L. (2014, June 2). Zwitterionic Poly(amino acid methacrylate) Brushes. Journal of the American Chemical Society. [Link]

- ResearchGate. (n.d.). Polymer brushes: surface-immobilized macromolecules. [Link]

- PubMed. (2024, November 1). Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. [Link]

- ResearchGate. (n.d.). Covalent immobilization of single proteins on mixed self-assembled monolayer of (1mercaptohexadecanoic acid)-N-succinimidyl ester and (1-mercaptoundec-11-yl)

- Academic Journals. (2011, September 28). Synthesis and characterization of superabsorbent hydrogel based on chitosan-g-poly (acrylic acid-co- acrylonitrile). [Link]

- ResearchGate. (n.d.). Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery. [Link]

- ResearchGate. (n.d.). Synthesis of hydrogel through free radical polymerization by acrylic monomers and modified rGO with vinyl groups on the edge. [Link]

- ResearchGate. (n.d.). The protein concentration and degree of labeling in different protocols. [Link]

- Protocols.io. (2013, December 5). Covalent immobilization of proteins onto photoactivated polystyrene microtiter plates for enzyme-linked immunosorbent assay procedures. [Link]

- University of Cincinnati. (n.d.).

- PubMed. (2014, November 4).

- Bernardes, G. J. L., & Chalker, J. M. (2016).

- Scheltema, R. A., & Heck, A. J. R. (2017).

- UBC Chemistry. (2002). Synthesis and characterization of polymer brushes of poly(N,N-dimethylacrylamide)

- PubMed. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. [Link]

- ResearchGate. (n.d.). Controlled Free-Radical Copolymerization of N-vinyl succinimide and n-Butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique. [Link]

- ACS Publications. (n.d.).

- Progress in Chemical and Biochemical Research. (2025, July 30).

- Oz, Y., & Yilmaz, O. (2017). Synthesis and kinetic analysis of poly(N-acryloylmorpholine)

- Khan, S., & Ranjha, N. M. (2018). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. PMC. [Link]

- Royal Society of Chemistry. (2021, October 6).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotium.com [biotium.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and characterization of polymer brushes of poly(N,N-dimethylacrylamide) from polystyrene-latex by aqueous atom transfer radical polymerization | UBC Chemistry [chem.ubc.ca]

- 13. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of N-Succinimidyl Acrylate

Abstract

N-Succinimidyl Acrylate (NSA) is a heterobifunctional crosslinking agent pivotal to advancements in bioconjugation, polymer science, and materials engineering. Its unique molecular architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, offers a versatile platform for covalently linking biological molecules to synthetic scaffolds or surfaces.[1][2] This guide provides a comprehensive technical overview of NSA's core mechanisms of action, detailing the kinetics and causality behind its reactivity. We will explore the nuanced dependencies of the NHS ester-amine reaction on environmental factors, delve into the polymerization pathways of the acrylate moiety, and present validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of NSA in their work.

Introduction: The Dual-Reactivity of this compound

This compound is a molecule designed for sequential or orthogonal reactions. Its power lies in its two distinct functional ends:

-

The N-Hydroxysuccinimide (NHS) Ester: This moiety is a highly efficient activated ester designed for selective reaction with primary amines (-NH₂).[3] In the context of life sciences, this makes it ideal for targeting the N-terminus of proteins or the side chains of lysine residues.[4] The reaction forms a stable, covalent amide bond.[5]

-

The Acrylate Group: This vinyl group is susceptible to polymerization through various mechanisms, most notably Michael addition or free-radical polymerization.[6][7] This functionality allows for the incorporation of the conjugated molecule into a larger polymer network, such as a hydrogel, or for grafting it onto a surface.[8]

This dual nature allows NSA to act as a molecular bridge, first capturing a biomolecule and then anchoring it to a material or polymer backbone.

Part A: The Core Mechanism of Amine Conjugation via the NHS Ester

The primary application of the NHS ester function is the acylation of primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.[]

Mechanism:

-

Nucleophilic Attack: The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[]

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) molecule as a stable leaving group and forming a robust amide bond between the target molecule and the acrylate moiety.[4][]

Caption: Experimental workflow for protein conjugation using NSA.

Methodology:

-

Protein Preparation & Buffer Exchange:

-

Causality: The protein solution must be free of extraneous primary amines (e.g., from Tris or glycine buffers) as these will compete with the target protein, reducing conjugation efficiency. [5][10] * Action: Dialyze or use a desalting column to exchange the protein into a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS). The final protein concentration should be between 2-10 mg/mL for optimal results. [11]

-

-

pH Adjustment:

-

NSA Stock Solution Preparation:

-

Causality: NSA is susceptible to hydrolysis in aqueous solutions. Therefore, it must be dissolved in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. [3][12] * Action: Prepare a 10 mM stock solution of NSA in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Causality: A molar excess of the NSA reagent is used to drive the reaction to completion, compensating for any hydrolysis that occurs. [13] * Action: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NSA stock solution. Incubate for 1-2 hours at room temperature or 4 hours on ice, protected from light. [13][12]

-

-

Purification:

-

Causality: It is essential to remove unreacted NSA and the NHS byproduct to prevent further reactions and ensure the purity of the final conjugate.

-

Action: Purify the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column). [12][11]This effectively separates the large protein conjugate from the small molecule reactants and byproducts.

-

-

Characterization & Validation:

-

Causality: This step validates the success of the conjugation and quantifies the extent of labeling.

-

Action:

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band. [14] * UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the attached molecule has a distinct absorbance. [14] * Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the number of NSA molecules attached.

-

SEC-MALS: Can determine the molar mass of the protein and modifier components in the conjugate. [15]

-

-

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for chemical biology and materials science. Its dual-functional nature, governed by the well-understood principles of NHS ester chemistry and acrylate polymerization, provides a reliable method for creating complex bioconjugates. By carefully controlling key parameters, particularly pH, researchers can achieve high efficiency and specificity in their conjugation reactions. The continued application of NSA and similar heterobifunctional linkers is expected to drive innovation in areas ranging from antibody-drug conjugates and biosensors to the development of advanced biomaterials and engineered tissues.

References

- Du, Y., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry.

- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.

- Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry.

- Nutt, S. (2011). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.

- Liu, J., et al. (2015). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Biomacromolecules.

- Person, E., et al. (2017). Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates. Langmuir.

- Lee, Y., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir.

- Defining the Structure of a Protein–Spherical Nucleic Acid Conjugate and Its Counterionic Cloud. (2017). ACS Central Science.

- This compound. (n.d.). cenmedenterprises.com.

- Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (2016). DORAS | DCU Research Repository.

- N-Hydroxysuccinimidyl-activated esters were used to couple the... (n.d.). ResearchGate.

- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization... (n.d.). ResearchGate.

- Acrylate PEG Succinimidyl Carboxymethyl Ester. (n.d.). jenkem.com.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PubMed Central.

- Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. (2024). PubMed Central.

- Analyze conjugated proteins, polymers, and macromolecules. (n.d.). wyatt.com.

- Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). ResearchGate.

- Protein DNA Bioconjugate Protocol. (2020). YouTube.

- Specific protein expression differences between the Con, NSA, and SA... (n.d.). ResearchGate.

- Mechanism of amine-acrylate aza-Michael addition for curing polymer... (n.d.). ResearchGate.

- Synthesis of well-defined primary amine-based homopolymers and block copolymers... (2011). Polymer Chemistry.

Sources

- 1. polysciences.com [polysciences.com]

- 2. Acrylate PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aquila.usm.edu [aquila.usm.edu]

- 8. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wyatt.com [wyatt.com]

Introduction: The Versatility of N-Succinimidyl Acrylate

An In-Depth Technical Guide to the Synthesis and Application of N-Succinimidyl Acrylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, characterization, and application of this compound (NAS). As a critical bifunctional reagent, NAS serves as a cornerstone in bioconjugation, polymer synthesis, and materials science. This document delves into the causal chemistry behind the synthetic protocols, offering field-proven insights to ensure procedural success and product integrity.

This compound (NAS), also known as N-acryloyloxysuccinimide, is a chemical compound featuring two key functional groups: an acrylate moiety and an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality makes it an invaluable tool for chemical synthesis. The acrylate group is susceptible to polymerization, allowing for its incorporation into polymer chains.[3][4] Simultaneously, the NHS ester is a highly reactive group that readily and selectively couples with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.[5][6]

This unique architecture positions NAS as a premier heterobifunctional crosslinker. It is extensively used to introduce polymerizable groups onto biological molecules, create functional hydrogels for tissue engineering and drug delivery, and modify surfaces to impart specific biological activities.[7][8] Understanding the precise synthesis and handling of this reagent is paramount to achieving reproducible and reliable results in these advanced applications.

Synthesis of this compound: Mechanism and Protocol

The most common and reliable method for synthesizing this compound is the esterification of N-hydroxysuccinimide (NHS) with acryloyl chloride. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.

Underlying Principle and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen-bound oxygen of N-hydroxysuccinimide attacks the electrophilic carbonyl carbon of acryloyl chloride. The triethylamine then deprotonates the hydroxyl group, facilitating the elimination of the chloride leaving group and the formation of the final ester product. The presence of the base is crucial to drive the reaction to completion by neutralizing the HCl generated, which would otherwise protonate the NHS and inhibit its nucleophilicity.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[1]

Materials:

-

N-hydroxysuccinimide (NHS)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Chloroform (or Dichloromethane)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Pentane (or Hexane)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-hydroxysuccinimide (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Maintaining a low temperature is critical to minimize side reactions and prevent the polymerization of acryloyl chloride.

-

Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous chloroform, to the stirred solution dropwise over a period of 1-2 hours.[1] A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction to continue stirring at 0 °C for an additional 30-60 minutes to ensure completion.[1]

-

Work-up:

-

Solvent Removal & Crystallization:

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with cold pentane, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Summary of Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Temperature | 0 °C | Minimizes polymerization of the acrylate moiety and reduces side reactions. |

| Base | Triethylamine (TEA) | Acts as an HCl scavenger, driving the equilibrium towards product formation. |

| Solvent | Anhydrous Chloroform/DCM | Aprotic solvent that dissolves reactants but does not participate in the reaction. Must be dry. |

| Stoichiometry | TEA > Acryloyl Chloride > NHS | Ensures complete reaction of the limiting reagent (NHS) and sufficient base to neutralize HCl. |

| Work-up | Saturated NaCl wash | Removes water-soluble byproducts (TEA·HCl) and unreacted starting materials. |

| Purification | Recrystallization | Provides a high-purity, crystalline final product. |

An alternative patented synthesis route involves the acylation of acrylamide with succinic anhydride, followed by a dehydration and ring-closing reaction.[9] This method avoids the use of the highly reactive acryloyl chloride.

Purification and Characterization

Verifying the purity and identity of the synthesized NAS is crucial for its successful application.

Purification

Recrystallization is the primary method for purifying this compound.[1] The choice of solvent system, such as ethyl acetate/pentane, is designed to have high solubility for the product at room temperature and low solubility at colder temperatures, allowing for efficient crystal formation while impurities remain in the mother liquor.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for structural confirmation.

| Technique | Typical Data (¹H NMR, CDCl₃) | Interpretation |

| ¹H NMR | δ 2.95 (s, 4H) | Singlet corresponding to the four equivalent protons of the succinimide ring (CH₂CH₂).[1] |

| δ 6.20 (m, 1H), 6.40 (m, 1H), 6.75 (m, 1H) | Multiplets representing the three protons of the acrylate vinyl group (CH=CH₂).[1] |

The presence of these specific peaks and their integration values confirm the successful synthesis of this compound. Further analysis can be performed using ¹³C NMR and Mass Spectrometry to confirm the molecular weight (169.13 g/mol ).[2]

Applications in Bioconjugation and Materials Science

The power of NAS lies in its ability to link molecules containing primary amines to acrylate-based polymers or surfaces.

Mechanism of Amine Coupling

The NHS ester is an excellent leaving group. When a primary amine (e.g., from a protein's lysine residue) attacks the ester's carbonyl carbon, the NHS is displaced, forming a highly stable and covalent amide bond. This reaction is highly efficient and proceeds readily in aqueous buffers, typically at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus nucleophilic.[6]

Caption: Reaction of this compound with a primary amine.

Key Application Areas

-

Synthesis of Functional Polymers: NAS can be copolymerized with other monomers to create polymers with reactive "pendant" NHS ester groups, which can then be used to immobilize proteins or peptides.[3][4]

-

Hydrogel Formation: It is used to create acrylated hyaluronic acid and other biopolymers that can be crosslinked to form hydrogels for applications in bone regeneration and tissue engineering.[7]

-

Bioconjugation: NAS facilitates the modification of proteins and peptides, a crucial step in developing antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized enzymes.[8][10]

-

Surface Modification: Surfaces can be coated with polymers containing NAS to create platforms for biosensors or to promote specific cell adhesion.[5]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazard Identification: It is classified as harmful if swallowed and causes serious eye irritation.[2][7] It is also irritating to the skin and respiratory system.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All handling of the solid or its solutions should be performed in a certified chemical fume hood.[12]

-

Handling: Avoid creating dust and avoid all personal contact, including inhalation.[11] Ensure the work area is well-ventilated.

-

Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container. For long-term stability, it should be stored at low temperatures, typically in a freezer (-20°C) or under refrigeration (2-8°C).[7][12][13]

Conclusion

This compound is a powerful and versatile reagent whose utility is central to many advanced applications in biotechnology and materials science. A thorough understanding of its synthesis, from the underlying mechanism to the nuances of the experimental protocol, is essential for any researcher aiming to produce a high-purity product. By following the detailed guidelines on synthesis, purification, characterization, and safe handling presented in this guide, scientists can confidently leverage the unique capabilities of NAS to drive innovation in their respective fields.

References

- N-succinimidyl acryl

- Process for the preparation of carboxylic acid succinimidyl esters.

- CN103086941A - N-acryloyl succinimide and synthetic method thereof.

- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug

- N-Hydroxysuccinimidyl-activated esters were used to couple the N-terminal a-amine of the peptide to an acrylate moiety...

- N-Acryloxysuccinimide (NAS). ChemBK. [Link]

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Royal Society of Chemistry. [Link]

- This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

- Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

- Bioconjugates: Examples & Applic

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health (NIH). [Link]

Sources

- 1. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]

- 2. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ≥90%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. polysciences.com [polysciences.com]

- 9. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]

- 10. susupport.com [susupport.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Introduction: The Unique Duality of N-acryloyloxysuccinimide

An In-depth Technical Guide to N-acryloyloxysuccinimide (NAS) for Advanced Drug Development and Biomaterials

In the landscape of modern materials science and bioconjugation, N-acryloyloxysuccinimide (NAS) emerges as a uniquely versatile monomer. Its molecular architecture is a strategic fusion of two powerful chemical entities: a polymerizable acryloyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This dual functionality is the cornerstone of its utility, enabling researchers to first construct well-defined polymer backbones and then precisely functionalize them with amine-containing biomolecules such as proteins, peptides, or antibodies.[1]

This guide provides an in-depth exploration of NAS, from its fundamental chemical principles to its practical applications in drug delivery, surface functionalization, and the creation of advanced biomaterials. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to empower researchers in their pursuit of innovation.

Part 1: Core Chemistry and Reaction Mechanisms

Physicochemical Properties of NAS

A thorough understanding of a reagent's properties is the foundation of successful experimentation. NAS is typically a white to yellow crystalline powder with a defined set of characteristics that dictate its handling and application.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 38862-24-7 | [1] |

| Molecular Formula | C₇H₇NO₄ | [2][3] |